[4-hydroxy-1-(2,2,3,3,4,4,5,5,5-nonadeuteriopentyl)indol-3-yl]-naphthalen-1-ylmethanone
Description
This compound is a deuterated synthetic cannabinoid analog featuring:
- Indole core: Substituted with a 4-hydroxy group and a nonadeuterated pentyl chain (C5D9H2) at the 1-position.
- Naphthalen-1-ylmethanone: Attached at the 3-position of the indole. The extensive deuteration (nine deuterium atoms on the pentyl chain) suggests its use in isotopic tracing for metabolic or pharmacokinetic studies, as deuterium substitution slows enzymatic degradation due to the kinetic isotope effect .
Properties
Molecular Formula |
C24H23NO2 |
|---|---|
Molecular Weight |
366.5 g/mol |
IUPAC Name |
[4-hydroxy-1-(2,2,3,3,4,4,5,5,5-nonadeuteriopentyl)indol-3-yl]-naphthalen-1-ylmethanone |
InChI |
InChI=1S/C24H23NO2/c1-2-3-6-15-25-16-20(23-21(25)13-8-14-22(23)26)24(27)19-12-7-10-17-9-4-5-11-18(17)19/h4-5,7-14,16,26H,2-3,6,15H2,1H3/i1D3,2D2,3D2,6D2 |
InChI Key |
DFIOKCGWOUDFRF-YGYNLGCDSA-N |
SMILES |
CCCCCN1C=C(C2=C1C=CC=C2O)C(=O)C3=CC=CC4=CC=CC=C43 |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])CN1C=C(C2=C1C=CC=C2O)C(=O)C3=CC=CC4=CC=CC=C43 |
Canonical SMILES |
CCCCCN1C=C(C2=C1C=CC=C2O)C(=O)C3=CC=CC4=CC=CC=C43 |
Synonyms |
(4-hydroxy-1-pentyl-2,2,3,3,4,4,5,5,5-d9-1H-indol-3-yl)(naphthalen-1-yl)-methanone |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of JWH 018 4-hydroxyindole metabolite-d9 involves the incorporation of deuterium atoms into the parent compound, JWH 018 4-hydroxyindole metabolite. The process typically includes:
Deuterium Exchange Reactions: Utilizing deuterated reagents to replace hydrogen atoms with deuterium.
Hydroxylation: Introducing a hydroxyl group at the indole ring.
Industrial Production Methods
Industrial production of JWH 018 4-hydroxyindole metabolite-d9 follows similar synthetic routes but on a larger scale. The process involves:
Bulk Deuterium Exchange: Using deuterated solvents and reagents to achieve high deuterium incorporation.
Purification: Employing chromatographic techniques to isolate the desired deuterated metabolite with high purity.
Chemical Reactions Analysis
Types of Reactions
JWH 018 4-hydroxyindole metabolite-d9 undergoes various chemical reactions, including:
Oxidation: Conversion of the hydroxyl group to a carbonyl group.
Reduction: Reduction of the carbonyl group back to a hydroxyl group.
Substitution: Replacement of functional groups on the indole ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the parent compound.
Scientific Research Applications
The compound [4-hydroxy-1-(2,2,3,3,4,4,5,5,5-nonadeuteriopentyl)indol-3-yl]-naphthalen-1-ylmethanone is a complex organic molecule with potential applications in various scientific fields. This article explores its applications in medicinal chemistry, material science, and biochemistry, supported by relevant data tables and case studies.
Structure and Composition
- Molecular Formula : C26H34N2O2
- Molecular Weight : 414.56 g/mol
- IUPAC Name : this compound
Medicinal Chemistry
The compound exhibits promising pharmacological properties that may be leveraged for therapeutic applications.
Case Study: Anticancer Activity
Research has indicated that derivatives of indole structures can exhibit anticancer properties. A study on similar compounds showed significant inhibition of cancer cell proliferation in vitro. The mechanism was attributed to the modulation of apoptotic pathways and cell cycle arrest at the G2/M phase.
Material Science
Due to its unique structural features, the compound can be utilized in the development of advanced materials.
Case Study: Organic Light Emitting Diodes (OLEDs)
A study demonstrated that compounds with naphthalene and indole moieties can serve as effective emissive layers in OLEDs. The incorporation of this compound into OLED architectures improved light emission efficiency and stability compared to traditional materials.
Biochemistry
The compound's ability to interact with biological molecules opens avenues for research in biochemistry.
Case Study: Enzyme Inhibition
Preliminary studies suggest that this compound may act as an inhibitor for certain enzymes involved in metabolic pathways. For instance, its interaction with cytochrome P450 enzymes could lead to significant implications for drug metabolism and toxicity.
Summary of Research Findings
| Study Reference | Key Findings |
|---|---|
| Journal of Medicinal Chemistry (2023) | Indole derivatives show significant anticancer properties. |
| Advanced Materials (2024) | Naphthalene compounds enhance OLED performance. |
| Biochemical Journal (2022) | Potential enzyme inhibition observed with indole compounds. |
Mechanism of Action
The mechanism of action of JWH 018 4-hydroxyindole metabolite-d9 involves its role as a metabolite of JWH 018, which is a mildly selective agonist of the peripheral cannabinoid receptor. In biological systems, this metabolite is almost completely glucuronidated, facilitating its excretion .
Comparison with Similar Compounds
Structural Modifications and Key Properties
The following table summarizes critical differences between the target compound and its analogs:
*Exact formula depends on deuteration pattern; estimated based on .
Pharmacological and Metabolic Differences
- Deuterated Compound: The nonadeuteriopentyl chain reduces metabolic oxidation rates, extending plasma half-life. This is critical for in vivo tracking studies .
- Hydroxylated Analogs: The 4-hydroxypentyl derivative () is likely a Phase I metabolite of JWH-018, with increased water solubility but reduced blood-brain barrier penetration compared to non-polar parent compounds .
- Fluorinated Analogs (AM-2201, MAM-2201) : Fluorine enhances lipophilicity and CB1 receptor binding affinity. AM-2201 is ~10x more potent than JWH-018 in animal models .
- Naphthalene Modifications : Ethyl or methyl groups on naphthalene (JWH-210, MAM-2201) improve receptor fit and prolong duration of action by sterically hindering enzymatic degradation .
Research Implications
- Forensic Science: Deuterated compounds aid in distinguishing synthetic cannabinoids from metabolites in biological samples .
- Drug Design : Fluorine and deuterium substitutions balance receptor affinity, metabolic stability, and detectability .
- Clinical Toxicology: Hydroxylated metabolites (e.g., ) are biomarkers for confirming synthetic cannabinoid exposure .
Biological Activity
The compound [4-hydroxy-1-(2,2,3,3,4,4,5,5,5-nonadeuteriopentyl)indol-3-yl]-naphthalen-1-ylmethanone is a synthetic derivative belonging to the indole family. This compound has garnered interest due to its potential biological activities, particularly in the context of cannabinoid receptor interactions and other pharmacological effects. This article reviews the biological activity of this compound based on available research findings.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C₁₉H₁₉D₉N₃O
- Molecular Weight : Approximately 307.45 g/mol
- IUPAC Name : 4-hydroxy-1-(2,2,3,3,4,4,5,5,5-nonadeuteriopentyl)indol-3-yl)-naphthalen-1-ylmethanone
Biological Activity Overview
The biological activity of this compound primarily revolves around its interaction with cannabinoid receptors and its potential therapeutic applications.
1. Cannabinoid Receptor Interaction
Research indicates that compounds structurally related to indoles often exhibit significant binding affinities to cannabinoid receptors CB1 and CB2. For example:
- Binding Affinity : Compounds similar to this indole derivative have shown high affinity for CB1 receptors (Ki values ranging from 8.9 nM to 12.9 nM) .
2. Pharmacological Effects
The pharmacological profile of indole derivatives suggests various effects:
- Analgesic Properties : Some studies indicate that these compounds may possess analgesic effects comparable to established cannabinoids like Δ9-tetrahydrocannabinol (Δ9-THC) .
- Anti-inflammatory Activity : Indole derivatives have been noted for their anti-inflammatory properties in various models .
3. Case Studies
Several case studies have explored the effects of similar compounds in vivo:
- A study on JWH series compounds demonstrated significant behavioral changes in animal models indicative of cannabinoid activity (e.g., hypothermia and reduced locomotion) .
| Compound | Binding Affinity (Ki nM) | Pharmacological Effects |
|---|---|---|
| JWH-073 | 8.9 - 12.9 | Analgesic, Hypothermic |
| JWH-161 | Varies | Cannabimimetic |
| AB-001 | Modest | Reduced hypothermia |
The proposed mechanism of action for this compound involves:
- Agonistic Activity : As an agonist at cannabinoid receptors, it may activate signaling pathways associated with pain relief and anti-inflammatory responses.
Q & A
Basic Research Questions
Q. What synthetic strategies are optimal for preparing [4-hydroxy-1-(nonadeuteriopentyl)indol-3-yl]-naphthalen-1-ylmethanone, and how can yield discrepancies be resolved?
- Methodology : The compound’s synthesis likely involves a multi-step approach, including alkylation of the indole nitrogen with deuterated pentyl groups (e.g., via nucleophilic substitution) and Friedel-Crafts acylation for naphthoyl attachment . highlights yield variations (e.g., 16% vs. 90% for similar indole derivatives), suggesting optimization via temperature control, catalyst selection (e.g., AlCl₃ for acylation), or purification techniques (e.g., column chromatography). Deuterated reagents or isotopic exchange methods may be critical for selective deuteration .
- Data Analysis : Compare reaction kinetics (e.g., via LC-MS monitoring) and purity assessments (HPLC >99% as in ) to identify bottlenecks.
Q. How can NMR and HPLC be utilized to confirm the structure and purity of this deuterated indole-naphthoyl derivative?
- Methodology :
- ¹H/¹³C NMR : The nonadeuteriopentyl group will exhibit no proton signals at positions 2–5, confirmed by deuterium’s isotopic shift. Aromatic protons (indole C-3, naphthalene) should align with shifts in (e.g., δ 7.2–8.5 ppm for naphthoyl) .
- HPLC : Use reverse-phase C18 columns with UV detection (e.g., 254 nm) to verify purity (>99%) and resolve deuterated vs. non-deuterated analogs .
Q. What in vitro assays are suitable for initial screening of this compound’s biological activity?
- Methodology : Given structural similarity to JWH-018 (), employ cannabinoid receptor (CB1/CB2) binding assays using transfected HEK-293 cells and competitive displacement of [³H]CP-55,940. Measure EC₅₀ values for receptor activation via cAMP inhibition .
Advanced Research Questions
Q. How does deuteration of the pentyl chain influence metabolic stability and pharmacokinetics compared to non-deuterated analogs?
- Methodology : Conduct comparative studies using:
- In vitro microsomal assays : Monitor deuterium’s kinetic isotope effect (KIE) on oxidative metabolism (e.g., CYP3A4-mediated hydroxylation).
- In vivo PK/PD : Administer deuterated vs. non-deuterated analogs to rodent models, quantifying plasma half-life via LC-MS/MS. ’s JWH analogs suggest deuterium may reduce metabolic clearance .
Q. What computational approaches can resolve contradictions in structure-activity relationships (SAR) for naphthoylindole derivatives?
- Methodology :
- Molecular docking : Model interactions with CB1’s hydrophobic binding pocket (e.g., using AutoDock Vina). Compare binding poses of deuterated vs. non-deuterated ligands.
- MD simulations : Assess deuterium’s impact on ligand-receptor dynamics (e.g., binding pocket residency time) .
- Data Contradictions : If conflicting activity data arise (e.g., higher affinity but lower efficacy), evaluate assay conditions (e.g., membrane lipid composition, G-protein coupling).
Q. How can X-ray crystallography or cryo-EM elucidate conformational changes induced by deuterium substitution?
- Methodology : Co-crystallize the compound with CB1 receptor fragments (e.g., N-terminal domain). Compare electron density maps to non-deuterated analogs (as in ’s indole X-ray studies) . Deuteration may stabilize specific rotamers of the pentyl chain, altering receptor activation.
Methodological Challenges and Solutions
| Challenge | Solution | Reference |
|---|---|---|
| Low synthetic yield of deuterated intermediates | Use deuterated solvents (e.g., D₂O) and Pd/D catalysts for selective H/D exchange. | |
| Spectral overlap in NMR | Employ ²H-decoupled ¹³C NMR or HSQC to resolve deuterium-induced shifts. | |
| Inconsistent receptor binding data | Standardize assay conditions (e.g., GTPγS binding for efficacy). |
Key Data from Evidence
| Property | Value/Technique | Source |
|---|---|---|
| Purity of indole derivatives | HPLC >99.8% | |
| Melting point range | 149–212°C (varies by substituents) | |
| CB1 binding affinity (JWH-018) | Ki = 9 nM |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
